Boc-Saxagliptin

Description

Contextualizing Boc-Saxagliptin as a Synthetic Intermediate

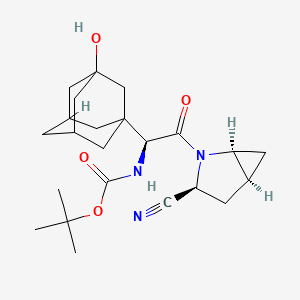

This compound is the N-tert-butoxycarbonyl (N-Boc) protected precursor to Saxagliptin (B632). synzeal.comindswiftlabs.com In the commercial-scale synthesis of Saxagliptin, two key fragments are joined: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (methanoprolinamide). researchgate.netresearchgate.net The coupling of these two molecules via an amide bond results in the formation of this compound.

This intermediate contains the complete carbon skeleton and all necessary functional groups of the final drug, with the critical exception of the primary amine, which is temporarily masked by the Boc group. The final step in the synthesis is the removal of this Boc protecting group (deprotection) to yield the active pharmaceutical ingredient, Saxagliptin. researchgate.netresearchgate.net The presence of this compound as a stable, isolable intermediate is crucial for ensuring the purity and yield of the final drug product. Its formation represents the successful culmination of the key bond-forming event in the entire synthetic sequence.

| Identifier | Value |

|---|---|

| Chemical Name | tert-Butyl [(1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate synzeal.com |

| CAS Number | 709031-43-6 indswiftlabs.comsimsonpharma.com |

| Molecular Formula | C23H33N3O4 indswiftlabs.com |

| Molecular Weight | 415.53 g/mol simsonpharma.com |

Overview of N-Boc Protection in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Development

The development of DPP-4 inhibitors frequently involves the synthesis of molecules containing amine functionalities, which are crucial for binding to the target enzyme. oatext.com However, the nucleophilic nature of amines can interfere with many standard synthetic reactions, such as amide bond formation. To overcome this, the amine is often protected, and the N-tert-butoxycarbonyl (N-Boc) group is one of the most widely used protecting groups for this purpose. mdpi.comnih.gov

The synthesis of Saxagliptin is a classic example of this strategy. nbinno.comnbinno.com The key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, has its amino group protected by a Boc group. researchgate.netmagtechjournal.com This protection is essential for the subsequent amide coupling reaction with methanoprolinamide. Without the Boc group, the amine of the adamantylglycine fragment would be free to react, leading to undesired side products and a significantly lower yield of the desired product. The Boc group is stable during the coupling reaction but can be cleanly removed in the final step, typically under acidic conditions, to unveil the primary amine of Saxagliptin. researchgate.netacs.org This approach is not unique to Saxagliptin; the synthesis of other DPP-4 inhibitors, such as Omarigliptin and Alogliptin, also employs Boc-protected intermediates to manage reactive amine groups during their synthesis. acs.orgnih.gov

| DPP-4 Inhibitor | Role of N-Boc Intermediate | Research Finding |

|---|---|---|

| Saxagliptin | (S)-N-Boc-3-hydroxyadamantylglycine | Serves as a key building block for amide coupling with methanoprolinamide, preventing self-coupling and other side reactions. researchgate.net |

| Omarigliptin | N-Boc-1-mesyl pyrazole (B372694) / Boc-ketone | The synthesis involves a key deprotection of a Boc group in the final stages to reveal the active molecule. acs.orgnih.gov |

| Alogliptin | Boc-protected amine intermediates | Synthetic routes often involve the use of Boc protection to facilitate the construction of the core structure. nih.gov |

| Generic Xanthine-based inhibitors | Boc-protected diamines | Used in flow chemistry synthesis to displace 8-bromoxanthines, followed by an in-line deprotection step. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H33N3O4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28)/t13?,14?,15-,16+,17+,18-,22?,23?/m1/s1 |

InChI Key |

DZEAFYQJPRVNIQ-FPXKHEBGSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)N1[C@@H](C[C@H]2[C@@H]1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc Saxagliptin

General Principles of N-Boc Protection Strategies

The tert-butoxycarbonyl group, commonly referred to as Boc, is a widely employed protecting group for amines in organic synthesis. Its role is to temporarily render the amine non-nucleophilic, thereby preventing it from participating in undesired side reactions while other parts of the molecule are being modified. The N-Boc protection strategy is a cornerstone in the synthesis of complex molecules containing amine functionalities, such as Boc-Saxagliptin.

The introduction of the Boc group, known as N-tert-butoxycarbonylation, is typically achieved by reacting the amine with an electrophilic Boc-donating reagent. The most common of these reagents is di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic byproducts formed during the reaction. Another reagent used for this purpose is N-(tert-butoxycarbonyloxy)succinimide (Boc-OSu).

A key advantage of the Boc group is its stability under a variety of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. However, it can be readily removed under mild acidic conditions. The most common method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent. This selective lability allows for the deprotection of the amine at a desired stage of the synthesis without affecting other acid-sensitive functional groups.

Classical Chemical Synthesis Routes

Reaction of Saxagliptin (B632) Precursors with Boc Anhydride or Boc-OSu

A direct and often efficient method for the synthesis of this compound involves the protection of the secondary amine group of a pre-existing Saxagliptin precursor. In this approach, a molecule that already contains the core structure of Saxagliptin is used as the starting material.

The reaction involves treating the Saxagliptin precursor with di-tert-butyl dicarbonate ((Boc)₂O) in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran. A base is typically added to the reaction mixture to neutralize the acidic byproducts and drive the reaction to completion. Alternatively, N-(tert-butoxycarbonyloxy)succinimide (Boc-OSu) can be used as the Boc-donating reagent. This method is advantageous if the Saxagliptin precursor is readily available, as it can provide this compound in a single, high-yielding step.

Amide Coupling Approaches Incorporating N-Boc-3-hydroxyadamantylglycine

A more convergent approach to the synthesis of this compound involves the use of N-Boc-3-hydroxyadamantylglycine as a key building block. This strategy relies on the formation of an amide bond to connect two major fragments of the molecule.

Multi-step Linear Synthesis Approaches

Linear synthetic strategies involve the stepwise construction of the this compound molecule from simpler, often commercially available starting materials. These routes typically involve a greater number of synthetic steps compared to convergent approaches.

Several multi-step syntheses of this compound begin with 1-adamantanecarboxylic acid. These pathways involve a series of chemical transformations to introduce the necessary functional groups onto the adamantane (B196018) core and build the amino acid side chain.

A typical sequence may start with the modification of the carboxylic acid group of 1-adamantanecarboxylic acid. Subsequent steps would then focus on the introduction of the hydroxyl and amino functionalities at the appropriate positions of the adamantane ring and the adjacent carbon atom. The final stages of such a synthesis would involve the formation of the complete amino acid structure, followed by the protection of the nitrogen atom with a Boc group to yield this compound.

Another linear synthetic approach utilizes 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid as a key intermediate. This starting material is advantageous as it already contains the hydroxylated adamantane moiety and a keto-acid functionality that can be readily converted to the desired amino acid.

The synthesis from this precursor typically involves a reductive amination of the ketone group to introduce the amine functionality. This transformation is often carried out using an ammonia (B1221849) source and a reducing agent. Once the amino acid has been formed, the final step is the introduction of the Boc protecting group onto the nitrogen atom, affording this compound.

Data Tables

Table 1: Key Reagents in the Synthesis of this compound

| Reagent Name | Abbreviation | Function |

| Di-tert-butyl dicarbonate | Boc Anhydride, (Boc)₂O | Boc protecting group source |

| N-(tert-butoxycarbonyloxy)succinimide | Boc-OSu | Boc protecting group source |

| N-Boc-3-hydroxyadamantylglycine | - | Key building block |

| 1-Adamantanecarboxylic Acid | - | Starting material |

| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | - | Key precursor |

| Dicyclohexylcarbodiimide | DCC | Amide coupling agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Amide coupling agent |

| Hexafluorophosphate azabenzotriazole tetramethyl uronium | HATU | Amide coupling agent |

| Trifluoroacetic acid | TFA | Boc deprotection agent |

Table 2: Overview of Synthetic Strategies for this compound

| Synthetic Strategy | Description | Key Advantages |

| Protection of Saxagliptin Precursors | Direct reaction of a Saxagliptin precursor with a Boc-donating reagent. | Potentially a single-step synthesis if the precursor is available. |

| Amide Coupling | Convergent approach involving the coupling of N-Boc-3-hydroxyadamantylglycine with an amine partner. | Modular, allows for separate synthesis and purification of fragments. |

| Multi-step Linear Synthesis | Stepwise construction of the molecule from simpler starting materials like 1-adamantanecarboxylic acid. | Utilizes readily available and often inexpensive starting materials. |

Stereoselective Synthesis of this compound Precursors

The central challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon to obtain the desired (S)-enantiomer. Various approaches have been developed to address this, ranging from classical resolution of racemic mixtures to advanced enzymatic processes that generate the chiral center with high fidelity.

Chiral resolution is a classical approach that involves the synthesis of a racemic mixture of N-Boc-3-hydroxyadamantylglycine, followed by the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This is typically achieved by using a chiral resolving agent.

One documented method involves preparing the racemic compound through a multi-step chemical synthesis, starting from 1-adamantanecarboxylic acid, which proceeds through an oxime intermediate that is subsequently reduced and protected with a Boc group. researchgate.net The resulting racemic mixture is then treated with a chiral base. For instance, quinidine (B1679956) can be used to selectively precipitate the salt of the (S)-enantiomer, allowing for its isolation, while the (R)-enantiomer remains in the mother liquor. researchgate.net Conversely, quinine (B1679958) can be used to isolate the (R)-enantiomer. researchgate.net While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is 50% of the racemic mixture, although processes exist to racemize the unwanted (R)-enantiomer for recycling. google.com

Asymmetric catalytic synthesis aims to directly produce the enantiomerically pure compound from a prochiral precursor using a chiral catalyst. For the synthesis of chiral α-amino acids, methods like the asymmetric Strecker synthesis are well-established. google.com This approach involves the reaction of an aldehyde with an amine and a cyanide source in the presence of a chiral catalyst to form an α-aminonitrile, which can then be hydrolyzed to the desired amino acid. google.com For this compound, this would involve a sulfinimine-mediated asymmetric Strecker synthesis starting from an adamantyl aldehyde derivative. google.com While a powerful strategy in organic synthesis, the application of asymmetric catalysis for this specific intermediate is less detailed in the literature compared to biocatalytic methods. researchgate.netresearchgate.net

Biocatalytic methods have become the most advanced and efficient strategies for producing the key chiral intermediate of Saxagliptin. researchgate.netresearchgate.net These processes are valued for being environmentally friendly and highly selective. researchgate.netresearchgate.net The core of this approach is the asymmetric reductive amination of the keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, to yield (S)-3-hydroxyadamantylglycine. researchgate.netresearchgate.netresearchgate.net

The key enzyme employed in the biocatalytic synthesis of the Saxagliptin intermediate is a phenylalanine dehydrogenase (PDH) mutant. researchgate.netresearchgate.netthieme-connect.com Specifically, a modified PDH from Thermoactinomyces intermedius (TiPDHm) has proven highly effective. researchgate.netresearchgate.netthieme-connect.com This enzyme catalyzes the stereoselective reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, using an amino donor like ammonium (B1175870) formate (B1220265), to produce (S)-3-hydroxyadamantylglycine with exceptional enantiomeric purity (e.e. >99.9%). researchgate.netgoogle.comresearchgate.net

This enzymatic reaction requires the cofactor reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net As NADH is oxidized to NAD+ during the reaction, a regeneration system is necessary for the process to be economically viable on an industrial scale. researchgate.netresearchgate.net

To create a robust and scalable process, significant optimization of the enzyme-catalyzed reaction has been undertaken. A crucial improvement is the use of a second enzyme, formate dehydrogenase (FDH), for cofactor regeneration. researchgate.netthieme-connect.com FDH, often sourced from Pichia pastoris (PpFDH), oxidizes formate (from the ammonium formate donor) to carbon dioxide while reducing NAD+ back to NADH, thus creating a closed-loop system for the cofactor. researchgate.netresearchgate.net

Further process enhancements include:

Co-expression of Enzymes : The genes for both the TiPDHm mutant and FDH are co-expressed in a single host organism, typically Escherichia coli. researchgate.netresearchgate.net This simplifies the production and purification of the enzymes, allowing a clarified cell homogenate to be used directly in the reaction. researchgate.netthieme-connect.com

High-Density Fermentation : Optimized fermentation processes have been developed to achieve high cell densities (wet weight of 300 g/L) and high enzyme yields, with reported activities of 7674.24 U/L for TiPDHm and 2042.52 U/L for FDH. researchgate.netresearchgate.netthieme-connect.com

Reaction Conditions : The reaction parameters have been fine-tuned for maximum efficiency. Studies have shown that operating at a controlled pH (around 9.0) and temperature (49-51°C) with a high substrate concentration (0.4 mol/L) leads to high conversion rates. researchgate.netresearchgate.net

These optimizations have resulted in a highly efficient process where conversion rates of over 95% can be achieved in as little as 12 hours. researchgate.netthieme-connect.comgoogle.com

Biocatalytic Approaches Utilizing Engineered Enzymes

Comparative Analysis of Synthetic Efficiencies and Yields

The different synthetic strategies for this compound precursors vary significantly in terms of efficiency, yield, stereoselectivity, and industrial applicability. The biocatalytic approach using engineered enzymes demonstrates clear advantages over traditional chemical methods.

| Method | Key Features | Yield / Conversion | Stereoselectivity (e.e.) |

| Chiral Resolution | Synthesis of racemate followed by separation with a chiral agent (e.g., quinidine). researchgate.net | Overall yield of 38% for the racemic mixture; theoretical max of 50% for the resolution step. researchgate.net | High, dependent on the efficiency of salt crystallization. |

| Asymmetric Catalysis | Direct synthesis of the chiral molecule using a chiral catalyst (e.g., asymmetric Strecker synthesis). google.com | Data not widely reported for this specific molecule; generally aims for high yields. | Potentially high, dependent on the catalyst system. |

| Biocatalysis (Engineered Enzymes) | Reductive amination of a keto-acid precursor using a PDH mutant and an FDH for cofactor regeneration. researchgate.netthieme-connect.com | >95% conversion rate for the enzymatic step. researchgate.netresearchgate.netthieme-connect.com | Excellent (>99.9%). google.com |

The biocatalytic route not only provides superior conversion and enantioselectivity but also operates under milder, more environmentally friendly conditions, making it the preferred method for large-scale industrial production of this key Saxagliptin intermediate. researchgate.netresearchgate.net

Process Optimization and Scale-Up Considerations

The industrial synthesis of this compound, a key intermediate in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, requires rigorous process optimization to ensure economic viability, high yield, and purity. nbinno.comnbinno.com Scale-up considerations are paramount, focusing on the transition from laboratory-scale procedures to large-scale, efficient, and sustainable manufacturing processes. nih.gov

Key areas of optimization in the synthesis of this compound and its precursors involve the development of cost-effective chemical routes over complex biological ones, efficient coupling and dehydration reagents, and stereochemical control. nbinno.comresearchgate.net Early synthetic methods for the crucial chiral intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, relied on enzymes like phenylalanine dehydrogenase. researchgate.net However, the high cost and limited availability of these enzymes presented significant challenges for industrial production. researchgate.net Consequently, research has focused on developing more practical and economically viable conventional chemical pathways. nbinno.comresearchgate.net

The choice of solvent and reagents for the dehydration step is crucial for maximizing yield and purity. Dichloromethane (DCM) has been identified as an optimal solvent for this transformation. semanticscholar.org

Table 1: Optimization of Dehydration Reagent for this compound Synthesis

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TFAA | EtOAc | 25-30 | 80 | 61.8 |

| T3P | DCM | 25-30 | 83 | 85.7 |

This table is generated based on data reported in a study on efficient saxagliptin synthesis. researchgate.net

Developing cost-effective and scalable chemical routes for key intermediates, moving away from expensive enzymatic processes. nbinno.comresearchgate.net

Implementing efficient, one-pot or telescopic processes to reduce steps and waste. semanticscholar.orgresearchgate.net

Optimizing reaction conditions, including the selection of effective and safer reagents like T3P and appropriate solvents. semanticscholar.orgresearchgate.net

Implementing strategies for stereochemical control and recycling of undesired enantiomers to maximize yield and atom economy. google.comresearchgate.net

These considerations are essential for the sustainable and commercially viable production of Saxagliptin. nbinno.com

Structural Elucidation and Characterization of Boc Saxagliptin

Advanced Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of complex organic molecules like Boc-Saxagliptin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure by mapping the chemical environment of each hydrogen and carbon atom. orientjchem.org

In ¹H NMR analysis of this compound, the signals are spread across a wide chemical shift range, reflecting the diverse electronic environments of the protons. The large singlet observed around δ 1.43 ppm is characteristic of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. orientjchem.org Protons on the adamantyl cage and the bicyclohexane ring system appear as a series of complex multiplets between δ 1.07 and δ 2.58 ppm. orientjchem.org Specific protons, such as the one adjacent to the newly formed amide bond (δ 5.38 ppm), provide key information about the compound's formation and conformation. orientjchem.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals confirm the presence of the Boc group (δ 28.4 and δ 80.0 ppm for the methyl and quaternary carbons, respectively), the nitrile carbon (δ 119.3 ppm), and the two carbonyl carbons (δ 155.8 and δ 170.0 ppm). orientjchem.org The absence of Boc-related signals in the final deprotected product confirms the successful synthesis of Saxagliptin (B632). orientjchem.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Analysis Type | Parameter | Observed Value (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 1.43 (s, 9H) | (CH₃)₃C- (Boc group) |

| 1.07-1.80 (m, 14H) | Adamantyl & Bicyclohexane CH₂ | ||

| 1.89 (m, 1H) | Adamantyl CH | ||

| 2.25 (br, 2H) | Adamantyl CH | ||

| 2.37-2.58 (m, 2H) | Bicyclohexane CH₂ | ||

| 3.86 (m, 1H) | CH | ||

| 4.46 (d, 1H, J=10 Hz) | CH | ||

| 5.04 (dd, 1H, J=2.0, 10.4 Hz) | CH | ||

| 5.38 (d, 1H, J=10 Hz) | NH | ||

| ¹³C NMR | Chemical Shift (δ) | 28.4 | (CH₃)₃C- (Boc group) |

| 80.0 | (CH₃)₃C - (Boc group) | ||

| 119.3 | -C≡N (Nitrile) | ||

| 155.8 | -C =O (Carbamate) | ||

| 170.0 | -C =O (Amide) | ||

| 13.5 - 68.5 | Adamantyl & Bicyclohexane Carbons |

Data sourced from a study on an efficient synthesis process for Saxagliptin. orientjchem.org

Mass spectrometry (MS) is a fundamental analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) for this ion is approximately 416.2, which corresponds to the calculated molecular weight of this compound (C₂₃H₃₃N₃O₄, molecular weight 415.53 g/mol ) plus a proton. orientjchem.orglgcstandards.com This finding confirms the successful coupling of the N-Boc-3-hydroxyadamantylglycine and the methanoprolineamide fragments.

Tandem mass spectrometry (MS/MS) can further probe the structure by inducing fragmentation of the parent ion. While specific fragmentation data for this compound is not extensively published, the fragmentation patterns of Boc-protected amines are well-understood. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), which are diagnostic for the presence of this protecting group. reddit.com Cleavage of the amide bond is another expected fragmentation route, which would yield ions corresponding to the constituent amino acid fragments. libretexts.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Molecular Formula | C₂₃H₃₃N₃O₄ | - |

| Molecular Weight | 415.53 g/mol | - |

| Observed Ion (ESI-MS) | [M+H]⁺ | Protonated Molecular Ion |

| Observed m/z | 416.2 | Confirms expected molecular weight. orientjchem.org |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. orientjchem.org

Key absorptions include a broad band around 3569-3544 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group on the adamantyl moiety. orientjchem.org A distinct band at approximately 3380 cm⁻¹ is attributed to the N-H stretch of the carbamate (B1207046). orientjchem.org The presence of the nitrile group (-C≡N) is confirmed by a sharp absorption at 2245 cm⁻¹. orientjchem.org Furthermore, two strong carbonyl (C=O) stretching bands are observed: one around 1704 cm⁻¹ for the carbamate and another at 1650 cm⁻¹ for the amide. orientjchem.org These absorptions are crucial for verifying that the key functional groups have been correctly incorporated into the final structure.

Table 3: Infrared (IR) Spectroscopy Absorption Data for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3569, 3544 | O-H Stretching | Hydroxyl (-OH) |

| 3380 | N-H Stretching | Carbamate (-NH) |

| 2245 | C≡N Stretching | Nitrile (-CN) |

| 1704 | C=O Stretching | Carbamate Carbonyl |

| 1650 | C=O Stretching | Amide Carbonyl |

| 1248 | C-N Stretching | Amine/Amide |

| 1167 | C-O Stretching | Ester/Alcohol |

Data sourced from a published synthesis of Saxagliptin. orientjchem.org

Chromatographic Purity Assessment in Research Applications

Chromatographic techniques are essential for determining the purity of chemical compounds by separating the target molecule from impurities, such as starting materials, by-products, and degradation products. derpharmachemica.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for this purpose in pharmaceutical research and development.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for the purity analysis of Saxagliptin and its intermediates, including this compound. derpharmachemica.comresearchgate.net These methods typically utilize a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. derpharmachemica.comscielo.br

In a typical HPLC method, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. scirp.orgscielo.br The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. In one reported synthesis, the purity of this compound was determined to be 94.36% by HPLC. orientjchem.org Method parameters such as mobile phase composition, pH, flow rate, and column temperature are optimized to achieve sufficient resolution between this compound and any potential impurities. scielo.br Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 220 nm or 225 nm. scielo.brscirp.orggoogle.com

Table 4: Representative HPLC Parameters for Analysis of Saxagliptin and Related Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Zorbax SB-C8 (150 mm x 4.6 mm, 5µm) derpharmachemica.com or Waters XBridge C18 (250 mm x 4.6 mm, 5µm) scielo.br |

| Mobile Phase | Buffer (e.g., 0.1% Phosphoric Acid) and Acetonitrile/Methanol (B129727) in various ratios derpharmachemica.comscielo.br |

| Flow Rate | 0.6 - 1.0 mL/min scielo.brscirp.org |

| Detection | UV at 220 nm or 225 nm scielo.brscirp.org |

| Run Time | ~8-15 minutes scielo.brpharmacyjournal.in |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter run times. dergipark.org.tr This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures.

UPLC methods developed for Saxagliptin can be applied to the analysis of this compound. A common setup involves a UPLC BEH C18 column with a mobile phase of acetonitrile and formic acid in water. dergipark.org.tr These methods can achieve separation in as little as 3 minutes, making them highly efficient for high-throughput purity screening in a research setting. dergipark.org.tr For quantitative analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), which provides exceptional selectivity and sensitivity for detecting and quantifying the target compound and its impurities at very low concentrations. dergipark.org.trnih.gov

Table 5: Representative UPLC Parameters for Analysis of Saxagliptin and Related Compounds

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) dergipark.org.trnih.gov |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (60:40, v/v) dergipark.org.tr or Acetonitrile : 10 mM Ammonium (B1175870) Formate (B1220265) (pH 2.5) nih.gov |

| Flow Rate | 0.120 - 0.35 mL/min dergipark.org.trnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) dergipark.org.trnih.gov |

| Run Time | 1.2 - 3 minutes dergipark.org.trnih.gov |

Role and Significance of Boc Saxagliptin in Pharmaceutical Research and Development

Boc-Saxagliptin as a Protected Intermediate for Saxagliptin (B632) Synthesis

In the multi-step chemical synthesis of Saxagliptin, this compound serves as a key penultimate intermediate. The synthesis generally involves the coupling of two primary building blocks: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. researchgate.net In this context, "Boc" refers to the tert-butyloxycarbonyl protecting group.

The (S)-N-Boc-3-hydroxyadamantylglycine is itself a critical intermediate whose efficient synthesis is a focus of considerable research. nbinno.comresearchgate.netmagtechjournal.com This molecule contains a reactive amino group that must be temporarily blocked, or "protected," to prevent it from undergoing unwanted side reactions during the subsequent coupling step. The Boc group serves this protective function.

The commercial-scale synthesis of Saxagliptin involves an amide coupling reaction between the Boc-protected amino acid and the second key fragment, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. researchgate.net This reaction forms the core structure of the final drug molecule but with the amino group still protected, yielding this compound. The final step in the synthesis is the removal of the Boc group (deprotection) under acidic conditions to yield the active pharmaceutical ingredient, Saxagliptin. researchgate.netsemanticscholar.org

Impact of the Boc Protecting Group on Synthetic Pathway Design

The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of the synthetic strategy for Saxagliptin and many other complex pharmaceutical molecules. Its impact on the pathway design is multifaceted:

Selectivity and Prevention of Side Reactions: The primary function of the Boc group is to ensure chemoselectivity. By temporarily masking the nucleophilic amino group on the adamantylglycine fragment, it directs the subsequent amide bond formation to occur only at the desired carboxylic acid site. Without this protection, the amino group could interfere, leading to a mixture of undesired by-products and significantly reducing the yield of the target molecule.

Improved Solubility and Handling: The Boc group can alter the physical properties of the intermediate, such as its solubility in organic solvents, which can facilitate easier handling, purification, and reaction monitoring during the manufacturing process.

Controlled Deprotection: The Boc group is favored in pharmaceutical synthesis because it is stable under a variety of reaction conditions but can be removed cleanly and efficiently under specific, mild acidic conditions. researchgate.net This allows for its removal as the final step without degrading the complex and sensitive structure of the Saxagliptin molecule. The process typically involves treatment with an acid such as hydrochloric acid (HCl). semanticscholar.org

The strategic introduction and subsequent removal of the Boc group allow for a convergent and high-yielding synthesis, where complex molecular fragments are prepared separately and then joined together. This approach is generally more efficient and easier to control than a linear synthesis where the molecule is built step-by-step.

Investigation of this compound as a Potential Impurity in Saxagliptin Production

While essential for the synthesis, this compound is also considered a critical process-related impurity in the final Saxagliptin drug substance. synzeal.comclearsynth.com Its presence indicates an incomplete deprotection reaction, which is the final chemical transformation in the synthesis. Regulatory authorities require strict control over impurities in pharmaceutical products to ensure their safety and efficacy. daicelpharmastandards.comsynthinkchemicals.com Therefore, the detection, characterization, and control of this compound are vital aspects of the quality control process. synzeal.com

The identification of this compound and other process-related impurities in batches of Saxagliptin is performed using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). google.com In an HPLC analysis, a reference standard of this compound is used to determine its retention time and confirm its presence in a sample of the final drug product.

The characterization of this impurity involves confirming its molecular structure. This is typically achieved through a combination of spectroscopic methods:

Mass Spectrometry (MS): To determine the molecular weight of the impurity, which for this compound would be higher than Saxagliptin due to the presence of the Boc group (C₅H₉O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure, confirming the presence of the characteristic protons and carbons of the Boc group.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

|---|---|

| Chemical Name | tert-Butyl [(1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)-2-oxoethyl]carbamate |

| CAS Number | 709031-43-6 |

| Molecular Formula | C₂₃H₃₃N₃O₄ |

| Molecular Weight | 415.53 g/mol |

Other by-products may also arise from the raw materials, intermediates, or side reactions during the synthesis. daicelpharmastandards.com These are all subject to similar processes of identification and characterization to ensure the purity of the final product.

Controlling the level of this compound in the final product is a critical objective of process development and manufacturing. acs.org Several strategies are employed to minimize this impurity:

Optimization of the Deprotection Reaction: The conditions for the removal of the Boc group are carefully optimized. This includes controlling the concentration of the acid, the reaction temperature, and the reaction time to ensure the reaction goes to completion without causing degradation of the Saxagliptin product.

In-Process Controls (IPCs): The reaction mixture is monitored using techniques like HPLC to confirm that all the this compound has been converted to Saxagliptin before proceeding to the next step.

Purification Processes: After the reaction is complete, robust purification methods are employed to remove any residual this compound. Crystallization is a common and effective method. By selecting appropriate solvents and conditions, the desired Saxagliptin product can be selectively crystallized, leaving impurities like the more soluble this compound behind in the solution (mother liquor).

Setting Specification Limits: Based on regulatory guidelines and safety data, strict acceptance criteria (limits) are established for the maximum allowable amount of this compound in the final Saxagliptin active pharmaceutical ingredient. Routine quality control testing ensures that every batch meets these specifications before release.

Through a combination of rational synthetic design, reaction optimization, and rigorous purification and analytical control, manufacturers can effectively manage the presence of this compound, ensuring the high purity and quality of the final drug product.

Emerging Research Directions and Methodological Advancements

Development of Novel Protecting Group Strategies Relevant to Boc-Saxagliptin Scaffolds

The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection in peptide synthesis and is integral to the established routes for Saxagliptin (B632). portico.org Its primary role is to temporarily block the reactive amine group of the (S)-3-hydroxyadamantylglycine moiety during coupling reactions. researchgate.net However, the field of organic synthesis is actively pursuing new protecting group methodologies to enhance efficiency, selectivity, and orthogonality in complex syntheses.

While the Boc group is effective, its removal typically requires acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which may not be compatible with other acid-labile functional groups in a molecule. portico.orggoogle.com Research into alternative strategies focuses on groups that can be cleaved under milder or different conditions, providing greater flexibility in multi-step syntheses. For instance, the ortho-nitrobenzenesulfonyl (o-NBS) group presents a versatile option, as it can be used for temporary protection and removed under mild conditions, offering an alternative to traditional acid-cleaved groups. nih.gov Another emerging strategy involves the use of a methoxyamine group to protect nitroxide moieties, which can be introduced and removed with high yield under specific, mild conditions. rsc.org

In the context of the Saxagliptin synthesis, protecting groups are also relevant for other functionalities. For example, the hydroxyl group on the adamantane (B196018) ring of an amide intermediate has been protected using triethylsilyl triflate to prevent side reactions during the subsequent dehydration step. portico.org The development of such strategies is pivotal for streamlining the synthesis, improving yields, and minimizing the formation of impurities.

Table 1: Comparison of Protecting Group Strategies

| Protecting Group | Protected Moiety | Typical Introduction Reagents | Typical Cleavage Conditions | Relevance/Potential Application |

| tert-Butoxycarbonyl (Boc) | Amine | (Boc)₂O, NaOH portico.org | Trifluoroacetic acid (TFA) or HCl portico.orggoogle.com | Standard protection for the amino acid intermediate in Saxagliptin synthesis. |

| Triethylsilyl (TES) | Hydroxyl | Triethylsilyl triflate portico.org | Fluoride source (e.g., TBAF) or acid | Protection of the adamantane hydroxyl group to prevent side reactions during dehydration. portico.org |

| ortho-Nitrobenzenesulfonyl (o-NBS) | Amine | o-NBS-Cl, base | Thiolates (e.g., thiophenol) | Offers orthogonal deprotection conditions, useful in complex molecules with acid-sensitive groups. nih.gov |

| Methoxyamine | Nitroxide | FeSO₄·7H₂O, H₂O₂ | mCPBA | A specialized strategy for protecting radical species, demonstrating the tailored nature of modern protecting groups. rsc.org |

Advanced Analytical Techniques for Intermediate Profiling

The quality control of a pharmaceutical synthesis relies heavily on the accurate profiling of intermediates and the detection of any potential impurities. This compound itself can be an intermediate or an impurity in the synthesis of Saxagliptin. A suite of advanced analytical techniques is employed to ensure the purity and structural integrity of each synthetic step.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for this purpose. ijrpc.com RP-HPLC methods have been developed to quantify Saxagliptin in bulk and dosage forms, often using a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). bepls.comamazonaws.com These methods are validated for linearity, accuracy, and precision as per ICH guidelines. bepls.com

For even greater sensitivity and specificity, liquid chromatography is often coupled with Tandem Mass Spectrometry (LC-MS/MS) . A UPLC-MS/MS method has been validated for the determination of Saxagliptin, offering high selectivity and a short run time of just 3 minutes. dergipark.org.tr This technique is particularly powerful for identifying and quantifying trace-level impurities and degradation products.

Other significant techniques include:

High-Performance Thin-Layer Chromatography (HPTLC): A simple, accurate, and precise HPTLC method has been developed for the quantitative analysis of Saxagliptin, using a mobile phase of Methanol:Chloroform. scirp.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic methods are indispensable for the structural confirmation of intermediates like this compound following synthesis and purification.

Spectrophotometry: Methods involving derivatization with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) or ninhydrin (B49086) have been used for the spectrophotometric estimation of Saxagliptin. nih.gov

The combination of these techniques provides a comprehensive analytical toolkit for monitoring the synthesis, ensuring the quality of intermediates, and controlling the final drug substance.

Table 2: Analytical Techniques for Saxagliptin and Intermediate Profiling

| Technique | Principle | Application in Saxagliptin Synthesis | Key Findings/Parameters |

| RP-HPLC | Separation based on polarity | Quantification of Saxagliptin in bulk and dosage forms; impurity profiling. bepls.com | Linearity in the range of 10-50 µg/ml; Retention time of ~4.2 min. bepls.com |

| UPLC-MS/MS | High-resolution separation coupled with mass-based detection | Rapid and selective determination of Saxagliptin in bulk and tablets. dergipark.org.tr | Linearity in the range of 10–150 ng/mL; Run time of 3 min. dergipark.org.tr |

| HPTLC | Separation on a planar stationary phase | Quantitative analysis of Saxagliptin in APIs and dosage forms. scirp.org | Linearity in the concentration range of 400 - 1200 ng/spot. scirp.org |

| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field | Structural confirmation of this compound and other intermediates. | Confirms the presence and structure of the Boc protecting group and adamantane scaffold. |

| UV-Vis Spectrophotometry | Measurement of light absorption by a chromophore | Estimation of Saxagliptin via colorimetric reactions. nih.gov | Linearity in the range of 0.01-0.25 µg/mL with MBTH derivatization. nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally benign manufacturing processes. tandfonline.com Research into the synthesis of Saxagliptin and its intermediates, such as (S)-N-Boc-3-hydroxyadamantylglycine, has led to significant green process improvements. researchgate.netresearchgate.net

A major advancement has been the use of biocatalysis . The original synthesis of the key amino acid intermediate involved a costly and less accessible biological enzyme. researchgate.net Subsequent research developed a more robust process using a modified phenylalanine dehydrogenase, co-expressed with a formate (B1220265) dehydrogenase in Escherichia coli, for the reductive amination of a keto acid precursor. mdpi.com This enzymatic approach proceeds with high yield (~98%) and excellent stereoselectivity (100% e.e.) under mild, aqueous conditions, representing a significant green improvement over traditional chemical methods. mdpi.com

Another key area of green innovation is the replacement of hazardous reagents. An efficient, telescopic process for Saxagliptin was developed that replaces hazardous and noxious reagents like trifluoroacetic anhydride (B1165640) (TFAA) and phosphorous oxychloride (POCl₃) with the non-toxic and commercially available propylphosphonic anhydride (T3P) for both the condensation and dehydration steps. orientjchem.orgresearchgate.net This modification not only improves safety but also eliminates laborious workups and the need for column chromatography, thereby reducing solvent waste. orientjchem.org Further efforts have focused on replacing solvents like pyridine, which is genotoxic, with more benign alternatives. researchgate.net

Table 3: Green Chemistry Approaches in Saxagliptin Synthesis

| Process Step | Traditional Method | Green Chemistry Alternative | Environmental/Process Benefit |

| Intermediate Synthesis | Chemical resolution or asymmetric synthesis with metal catalysts. researchgate.net | Biocatalytic reductive amination using a modified phenylalanine dehydrogenase. tandfonline.commdpi.com | High yield and stereoselectivity, uses water as a solvent, mild reaction conditions. |

| Amide Dehydration | Trifluoroacetic anhydride (TFAA) or POCl₃ with pyridine. orientjchem.org | Propylphosphonic anhydride (T3P). orientjchem.orgresearchgate.net | Avoids hazardous and toxic reagents, simplifies workup, reduces waste. |

| Solvent Usage | Use of chlorinated solvents and genotoxic reagents like pyridine. researchgate.nettandfonline.com | Replacement with greener solvents like ethyl acetate (B1210297) and water; avoidance of toxic reagents. tandfonline.com | Reduced environmental impact and improved process safety. |

Future Prospects for Stereocontrol in Complex Molecule Synthesis

Stereoselectivity is paramount in the synthesis of molecules like Saxagliptin, which contains four chiral centers. geneesmiddeleninformatiebank.nl The specific three-dimensional arrangement of atoms is critical for its biological activity, as demonstrated by research that synthesized all eight stereoisomers and confirmed that only the desired configuration provides potent inhibition of the DPP-IV enzyme. researchgate.net The future of stereocontrol in the synthesis of such complex molecules lies in the development of more powerful and predictable catalytic systems.

Emerging trends that hold significant promise include:

Advanced Catalysis: The design of novel chiral catalysts, including organocatalysts and transition-metal catalysts, continues to be a major focus. These catalysts can create a highly specific chiral environment to favor the formation of a single stereoisomer. numberanalytics.com

Biocatalysis: As seen in the Saxagliptin synthesis, enzymes offer unparalleled stereoselectivity under mild conditions. mdpi.com The continued discovery and engineering of enzymes will expand the toolbox for creating chiral molecules. numberanalytics.comijfans.org

Flow Chemistry: Performing reactions in continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, which can significantly enhance stereoselectivity and process safety. numberanalytics.comacs.org

Computational Chemistry and Machine Learning: The use of computational models to predict the stereochemical outcome of a reaction is becoming increasingly sophisticated. ijfans.org Machine learning algorithms can analyze vast datasets to optimize reaction conditions for the highest possible stereoselectivity, accelerating the development of synthetic routes. ijfans.org

Strategies like the asymmetric Strecker reaction, which utilizes a chiral auxiliary to set a key stereocenter, provide a template for future developments in the stereocontrolled synthesis of complex amino acid derivatives relevant to this compound scaffolds. mdpi.com The ongoing evolution of these techniques will enable the more efficient and sustainable production of stereochemically pure pharmaceuticals. numberanalytics.com

Q & A

Q. How do researchers address variability in this compound’s polymorphic forms during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.